Journal Name:Nanoscale Advances
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High verticality vapor–liquid–solid growth of GaAs0.99Bi0.01 nanowires using Ga–Bi assisted catalytic droplets†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00428G
GaAsBi nanowires (NWs) are promising for optoelectronic applications in the near- and mid-infrared wavelengths due to the optical properties of the Bi-containing compound and the nanowire structure benefits. In general, synthesizing the GaAsBi NWs results in uncontrollable metamorphic structures and spontaneous Bi-containing droplets. Here, we explore the potential of using the droplets as catalysts to form GaAsBi nanowires (hence, the vapor–liquid–solid growth mechanism) on GaAs (111) substrates by molecular beam epitaxy. The GaAsBi NWs experience a two-step growth: Bi droplet deposition and GaAsBi nanowire growth. The optimal droplet deposition temperature (250 °C) is defined based on the droplet morphologies. The gradation of growth temperatures of GaAsBi NWs to 250 °C, 300 °C, and 350 °C results in high-aspect-ratio NWs, tilted NWs, and low-aspect-ratio NWs, respectively. Structural investigation shows that the optimal (low-aspect-ratio) NW has the composition of GaAs0.99Bi0.01 with the catalytic droplet of Ga0.99Bi0.01 decorated on its tip. Detailed structural analyses show that the Bi content progressively increases from the NW stem to the wire–substrate interface. The satisfying GaAsBi NW morphology does not warrant the expected superior optical results. Photoluminescence study suggests that the NW has a strong carrier thermalization from the NW stem to the wire–substrate interface influenced by the graded NW growth temperature profile.
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Comparison of electron scattering by acoustic-phonons in two types of quantum wells with GaAs and GaN materials
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00274H
In this work, we report a detailed comparison of electron–acoustic-phonon (EAP) interaction strength in symmetric (parabolic) and asymmetric (semi-parabolic) quantum-wells (QWs) for both GaAs and GaN materials. The operator projection method will be utilized to calculate the acoustic-phonon-assisted cyclotron resonance (CR) absorption power. The EAP interaction strength is determined by measuring the full width at half maximum (FWHM) of the acoustic-phonon-assisted CR absorption peak based on the profile of the curve describing the dependence of the acoustic-phonon-assisted CR absorption power on the photon energy. The studied result reveals that the EAP interaction strengths in the symmetric and asymmetric QWs are functions of the electron temperature (ET), external magnetic field (EMF), and confined potential frequency (CPF). Namely, the larger the ET, the EMF, and the CPF, the stronger the EAP interaction strengths in the symmetric and asymmetric QWs are for both GaN and GaAs materials. More importantly, the obtained result demonstrates that under the influence of the structural (CPF) and external (ET and EMF) parameters, the EAP interaction strength in the symmetric QW is always much stronger than that in the asymmetric QW for both GaN and GaAs materials. Simultaneously, the EAP interaction strength in the GaN material is much stronger than that in the GaAs material for both the symmetric and asymmetric QWs.
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Multigenerational exposure of Ag materials (nano and salt) in soil – environmental hazards in Enchytraeus crypticus (Oligochaeta)†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00487B
Because of its properties, silver is among the most used metals both as salt and as nanomaterials (NMs), hence reaching the environment. Multigenerational (MG) exposure testing is scarce, and especially so for NMs and soil invertebrates. In this study the MG effects of Ag NMs (Ag NM300K) and Ag salt (AgNO3) were assessed, using Enchytraeus crypticus in LUFA 2.2 soil. Survival, reproduction and internal Ag concentration in the animals were measured throughout 7 generations (5 generations (F0–F4) in spiked soil plus 2 (F5–F6) in clean soil) exposed to sublethal concentrations corresponding to the reproduction EC10 and EC50 obtained in standard toxicity tests (45 and 60 mg Ag per kg soil DW for AgNO3; 20 and 60 mg Ag per kg soil DW for Ag NM300K). MG exposure caused a dose-related decrease in reproduction for both Ag forms. Ag uptake peaked in the F1 (64 days) for AgNO3 and F2 (96 days) for Ag NM300K, after which it decreased. In agreement with toxicokinetic studies, a maximum body Ag concentration was reached (20 mg Ag per kg body DW (AgNO3) and 70 mg Ag per kg body DW (Ag NM300K)) and after which detoxification mechanisms seem to be activated with elimination of Ag accompanied by a decrease in reproduction. Transfer to clean soil allowed Ag to be (fully) eliminated from the animals. This MG study confirmed the effects determined in standard reproduction toxicity tests but further allowed to monitor the dynamics between exposure and effects of the Ag materials, and how the animals seem to cope with Ag for 7 generations by compensating between detoxification and reproductive output.
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Colloidal adsorption in planar polymeric brushes†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00598D
The design of nano-functionalised membranes or channels, able to effectively adsorb pollutants in aqueous solutions, is a topic that is gaining a great deal of attention in the materials science community. With this work we explore, through a combination of scaling theories and molecular dynamics simulations, the adsorption of spherical non-deformable colloidal nanoparticles within planar polymeric brushes. Our strategy is twofold: first, we generalise the Alexander-de Gennes theory for planar homopolymeric brushes to the case of diblock copolymer brushes, then we map the adsorbing homopolymeric brushes onto a diblock copolymer system, where the adsorbed colloids and all interacting monomers are considered monomers in bad solvent and we apply the generalised scaling theory to this effective diblock copolymer. This allows the prediction of the average conformation of the grafted substrate, i.e. its average height, as a function of the amount of loaded particles, as well as the introduction of a continuous mapping between a homopolymeric brush, the fraction of loaded particles and the average height of the adsorbing substrate.
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Critical aspects in dissolution testing of nanomaterials in the oro-gastrointestinal tract: the relevance of juice composition for hazard identification and grouping†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00588G
The dissolution of a nanomaterial (NM) in an in vitro simulant of the oro-gastrointestinal (OGI) tract is an important predictor of its biodurability in vivo. The cascade addition of simulated digestive juices (saliva, stomach and intestine), including inorganic/organic biomacromolecules and digestive enzymes (complete composition, referred to as “Type 1 formulation”), strives for realistic representation of chemical composition of the OGI tract. However, the data robustness requires consideration of analytical feasibility, such as the use of simplified media. Here we present a systematic analysis of the effects exerted by different digestive juice formulations on the dissolution% (or half-life values) of benchmark NMs (e.g., zinc oxide, titanium dioxide, barium sulfate, and silicon dioxide). The digestive juices were progressively simplified by removal of components such as organic molecules, enzymes, and inorganic molecules (Type 2, 3 and 4). The results indicate that the “Type 1 formulation” augments the dissolution via sequestration of ions by measurable factors compared to formulations without enzymes (i.e., Type 3 and 4). Type 1 formulation is thus regarded as a preferable option for predicting NM biodurability for hazard assessment. However, for grouping purposes, the relative similarity among diverse nanoforms (NFs) of a NM is decisive. Two similarity algorithms were applied, and additional case studies comprising NFs and non NFs of the same substance were included. The results support the grouping decision by simplified formulation (Type 3) as a robust method for screening and grouping purposes.
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Polymer removal and dispersion exchange of (10,5) chiral carbon nanotubes with enhanced 1.5 μm photoluminescence†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA01041D
Singe-chirality single-walled carbon nanotubes (SWCNTs) produced by selective polymer extraction have been actively investigated for their semiconductor applications. However, to fulfil the needs of biocompatible applications, the organic solvents in polymer-sorted SWCNTs impose a limitation. In this study, we developed a novel strategy for organic-to-aqueous phase exchange, which involves thoroughly removing polymers from the sorted SWCNTs, followed by surfactant covering and redispersing of the cleaned SWCNTs in water. Importantly, the obtained aqueous system allows us to perform sp3 functionalization of the SWCNTs, leading to a strong photoluminescence emission at 1550 nm from the defect sites of (10,5) SWCNTs. These functionalized SWCNTs as infrared light emitters show considerable potential for bioimaging applications. This exchange-and-functionalization strategy opens the door for future biocompatible applications of polymer-sorted SWCNTs.
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Enhancing photoluminescence performance of perovskite quantum dots with plasmonic nanoparticles: insights into mechanisms and light-emitting applications†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA01078C
Perovskite quantum dots (QDs) are considered as promising materials for numerous optoelectronic applications due to their narrow emission spectra, high color purity, high photoluminescence quantum yields (PLQYs), and cost-effectiveness. Herein, we synthesized various types of perovskite QDs and incorporated Au nanoparticles (NPs) to systematically investigate the impact of plasmonic effects on the photoluminescence performance of perovskite QDs. The PLQYs of the QDs are enhanced effectively upon the inclusion of Au NPs in the solutions, with an impressive PLQY approaching 99% achieved. The PL measurements reveal that the primary mechanism behind the PL improvement is the accelerated rate of radiative recombination. Furthermore, we integrate perovskite QDs and Au NPs, which function as color conversion layers, with blue light-emitting diodes (LEDs), achieving a remarkable efficiency of 140.6 lm W−1. Additionally, we prepare photopatternable thin films of perovskite QDs using photocrosslinkable polymers as the matrix. Microscale patterning of the thin films is accomplished, indicating that the addition of plasmonic NPs does not adversely affect their photopatternable properties. Overall, our research not only elucidates the underlying mechanisms of plasmonic effects on perovskite QDs but presents a practical method for enhancing their optical performance, paving the way for next-generation optoelectronic applications, including high-definition micro-LED panels.
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Mn(iii), Fe(iii) and Zn(ii)-serum albumin as innovative multicolour contrast agents for photoacoustic imaging†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00843F
Here we propose innovative photoacoustic imaging (PAI) contrast agents, based on the loading of Mn(III)-, Fe(III)- or Zn(II)-protoporphyrin IX in serum albumin. These systems show different absorption wavelengths, opening the way to multicolor PA imaging. They were characterized in vitro for assessing stability, biocompatibility, and their optical and contrastographic properties. Finally, a proof of concept in vivo study was carried out in breast cancer bearing mice, to evaluate its effectiveness for cancer imaging.
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Metallic nanostructure-based aptasensors for robust detection of proteins
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00765K
There is a significant need for fast, cost-effective, and highly sensitive protein target detection, particularly in the fields of food, environmental monitoring, and healthcare. The integration of high-affinity aptamers with metal-based nanomaterials has played a crucial role in advancing the development of innovative aptasensors tailored for the precise detection of specific proteins. Aptamers offer several advantages over commonly used molecular recognition methods, such as antibodies. Recently, a variety of metal-based aptasensors have been established. These metallic nanomaterials encompass noble metal nanoparticles, metal oxides, metal-carbon nanotubes, carbon quantum dots, graphene-conjugated metallic nanostructures, as well as their nanocomposites, metal–organic frameworks (MOFs), and MXenes. In general, these materials provide enhanced sensitivity through signal amplification and transduction mechanisms. This review primarily focuses on the advancement of aptasensors based on metallic materials for the highly sensitive detection of protein targets, including enzymes and growth factors. Additionally, it sheds light on the challenges encountered in this field and outlines future prospects. We firmly believe that this review will offer a comprehensive overview and fresh insights into metallic nanomaterials-based aptasensors and their capabilities, paving the way for the development of innovative point-of-care (POC) diagnostic devices.
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Introduction to Bionanocomposites
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90115G
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90013H
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90012J
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90011A
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Neurite guidance and neuro-caging on steps and grooves in 2.5 dimensions†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D0NA00549E
Directed guidance of neurites is a pre-requisite for tailor-made designs of interfaces between cells and semiconducting components. Grayscale lithography, reactive ion etching, and ultraviolet nanoimprint lithography are potent semiconductor industry-compatible techniques for a cost- and time-effective fabrication of modulated surfaces. In this work, neurite outgrowth of murine cerebellar neurons on 2.5D pathways produced with these methods is studied. Structures of micron-sized steps and grooves serve as cell culture platforms. The effects of contact guidance through topography and chemical guidance through selective poly-D-lysine coating on these platforms are analyzed. As a consequence, the herein presented fabrication approach can be utilized to cultivate and to study low-density neuronal networks in 2.5D configuration with a high degree of order.
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Morphology-dependent fluorescence of europium-doped cerium oxide nanomaterials†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D1NA00096A
Europium-doped CeO2 nanomaterials have been investigated for a variety of sensing and biological applications, as doping enhances the catalytic activity of CeO2 and contributes visible fluorescence to the nanomaterial. However, scant evidence is available that directly compares Eu3+ fluorescence from multiple morphologies establishing useful correlation(s) between physical and optical trends in such structures. To address this shortcoming, Eu3+-doped CeO2 nanorods, nanowires, nanocubes, and annealed nanorods were synthesized and characterized, representing a range of crystalline defect sizes, defect concentrations, and surface moieties. Morphologies rich with oxygen defects and hydroxyl groups (assessed via X-ray photoelectron spectroscopy) quenched the Eu3+ fluorescence, while samples with larger crystalline domains and lower Ce3+ concentrations have relatively stronger emission intensities. Of the four morphologies, nanocubes exhibit the strongest emission, as each structure is monocrystalline with few oxygen defects and associated quenching sites. Furthermore, the Eu3+ hypersensitive transition is more responsive to the dopant concentration in the nanocubes, as defects induced by the dopant are not removed by thermal annealing.
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Micro- and nano-encapsulated metal and alloy-based phase-change materials for thermal energy storage
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D0NA01008A
An overview of recent literature on the micro- and nano-encapsulation of metallic phase-change materials (PCMs) is presented in this review to facilitate an understanding of the basic knowledge, selection criteria, and classification of commonly used PCMs for thermal energy storage (TES). Metals and alloys with high thermal conductivity can be used as PCMs for rapid heat storage in compact systems owing to their high volumetric TES density. The emerging application of metal PCMs in different fields such as solar thermal energy management, smart wearable devices with thermal comfort control, and cooling of electronic devices call for the need of micro- and nano-TES particles, which can be synthesised in different forms to satisfy specific requirements. As metals are easily oxidised, especially at the micro- and nano-level, encapsulation of metal-based PCM particles is important for sustainable use at high operating temperature in ambient conditions. Recent studies focusing on the encapsulation of metallic PCMs at the micro- and nano-level have been reviewed and classified in terms of the melting point of metal/alloy PCMs used and types of encapsulation materials, such as oxides, polymers, carbon, and metals. The current review is expected to provide an outlook on novel metal and alloy PCMs with function-directed structures and superior TES properties for a broad range of applications.
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Sub-picogram level sensitivity in HIV diagnostics achieved with the europium nanoparticle immunoassay through metal enhanced fluorescence
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/C8NA00019K
We describe a novel application of Metal Enhanced Fluorescence (MEF) to immunoassays for boosting the signal through a single step modification of the europium nanoparticle based immunoassay with addition of gold nanoparticles. The new limit of detection was found to be 0.19 pg mL−1 which was much lower than that of the conventional assay which was around 1.80 pg mL−1, thus achieving a ten-fold increase in the limit of detection of p24, an early biomarker for HIV infections. Real world applications of the new technique were demonstrated with the commercially available Perkin Elmer Alliance kits greatly improving their sensitivity limits, thus demonstrating that the sensitivity and reproducibility of this approach are as good as those of high-end, sensitive immunoassays. The results of this study pave the way for the development of a highly sensitive screening protocol based on any fluorescent nanoparticle based immunoassay.
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3D multiphoton lithography using biocompatible polymers with specific mechanical properties†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D0NA00154F
The fabrication of two- and three-dimensional scaffolds mimicking the extracellular matrix and providing cell stimulation is of high importance in biology and material science. We show two new, biocompatible polymers, which can be 3D structured via multiphoton lithography, and determine their mechanical properties. Atomic force microscopy analysis of structures with sub-micron feature sizes reveals Young's modulus values in the 100 MPa range. Assessment of biocompatibility of the new resins was done by cultivating human umbilical vein endothelial cells on two-dimensionally structured substrates for four days. The cell density and presence of apoptotic cells has been quantified.
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Recent advances in cathode engineering to enable reversible room-temperature aluminium–sulfur batteries
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D0NA01019G
The rigorous requirements, such as high abundance, cost-effectiveness, and increased storage capacities, pose severe challenges to the existing Li-ion batteries' long-term sustainability. Room-temperature aluminum–sulfur (Al–S) chemistry, in particular, is gaining importance due to its high theoretical energy density (1700 W h kg−1). Al–S battery technology is one of the emerging metal–sulfur candidates that can surpass current Li-ion chemistries. When coupled with sulfur, aluminum metal brings a cheap and energy-rich option to existing battery technologies. Owing to the unique virtues of the Al–S battery, it has garnered increasing interest among scientific communities. Al–S chemistry has been investigated for quite some time, yet the cell performance remained in its infancy, which poses a challenge to this technology's viability. Besides stabilizing the Al metal anode, the most important challenge in the practical development of Al–S batteries is the development of a suitable sulfur cathode material. Owing to the complexity of this multivalent system, numerous factors have been taken into account, but the best sulfur cathode is yet to be identified. A detailed exploration of sulfur cathodes and their implications on the battery performance are discussed in this mini-review article. We present a detailed picture of cathode materials that may serve as the reference guide for developing more practical cathode materials. Also, fundamental principles and challenges encountered in the development of the sulfur cathodes are highlighted. Through the knowledge disseminated in this mini-review, the development in the multivalent post-Li-ion battery can be accelerated. A glimpse of the future outlook on the Al–S battery system with different potential solutions is also discussed.
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Scalable approach towards specific and ultrasensitive cation sensing under harsh environmental conditions by engineering the analyte–transducer interface†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D0NA01042A
Affordable and high-performing sensing platforms are becoming increasingly critical for sustainable environmental monitoring and medical diagnostics. Such miniaturized and point-of-care sensing platforms need to overcome the fundamental tradeoff between ultrahigh sensitivity and specificity while retaining the dynamic concentration range and robustness of operation. Therefore, designing scalable and robust sensors poses an escalating and immediate demand in a rapidly automated society. Addressing this demand, we demonstrate a cable-type electrochemical sensing platform exhibiting rapid (10 s), extremely reliable (RSD <5%) and ultrahigh sensitivity (ppb levels) towards K+, Cd2+ and Hg2+ found in complex biofluids such as human perspiration and effluent water. The sensor delivers quantifiable performance even with 10 μL of analyte without any requirement of purification or preconcentration and thereby overcomes an important bottleneck for on-field diagnostics. The backbone of the sensor consists of single-walled carbon nanotubes (CNTs) that are conformally coated on affordable cellulose yarns to form ideally non-Faradaic, electrically conductive, capacitive electrodes (CNT-thread). Subsequent coaxial coating of such CNT-threads with an appropriate ionophore membrane (IM) realizes the working electrode exhibiting uniformity in the surface coverage of the ionophore leading to reliable and directly quantifiable signals. Furthermore, we show that the extensive CNT-thread–IM interface is critical to achieve ultrahigh sensitivity and robust operability. Importantly, the design approach adopted is universal and scalable for a range of cations such as K+, Hg2+ and Cd2+. Thus, the sensor delivers ultrasensitive detection of K+ from very low volumes (10 μL) of human perspiration that contains a wide range of other ions (Cu2+, Zn2+, Cd2+, Fe2+, NO3−, Cl−) at 1000-fold higher ionic strength along with bioinorganic suspended matter (dead cells, organelles). This eliminates any sample treatment or preconcentration requirements thereby overcoming a major obstacle for point-of-care applications. Furthermore, both multicomponent and multivariate analyses are demonstrated with the sensing device targeting portable and wearable applications.
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